molecular formula C22H16F3N3O2 B1238963 (E)-2-(1H-benzimidazol-2-yl)-N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

(E)-2-(1H-benzimidazol-2-yl)-N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B1238963
M. Wt: 411.4 g/mol
InChI Key: VINPCDGKFFXKCS-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-N-(2-furanylmethyl)-3-[3-(trifluoromethyl)phenyl]-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study synthesized derivatives of benzimidazole, including similar compounds to the one , and evaluated their antimicrobial activity against various bacterial and fungal species. These compounds showed moderate effectiveness in inhibiting the growth of certain pathogens (Abdel‐Aziz et al., 2008).

Structural Characterization and Molecular Docking

  • Another research focused on the synthesis, characterization, and molecular docking studies of N-benzimidazol-1-yl-methyl-benzamide derivatives. These studies are essential for understanding the potential biological interactions of these compounds (Sethi et al., 2016).

Synthesis of Novel Derivatives

  • Various studies have explored the synthesis of novel derivatives incorporating the benzimidazole moiety, demonstrating the compound's versatility as a building block in organic chemistry. These studies contribute to the development of new chemical entities with potential biological activities (Farag et al., 2011).

Applications in Cancer Research

  • The compound and its derivatives have also been evaluated in the context of cancer research. For instance, derivatives of benzimidazole were synthesized and their anticancer activity was assessed, revealing potential applications in cancer treatment (Salahuddin et al., 2014).

Investigation of Physical Properties

  • Research has been conducted on the structure determination of furan-substituted benzimidazoles, providing insights into their physical properties and potential applications in various fields of science (Geiger et al., 2014).

properties

Molecular Formula

C22H16F3N3O2

Molecular Weight

411.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C22H16F3N3O2/c23-22(24,25)15-6-3-5-14(11-15)12-17(21(29)26-13-16-7-4-10-30-16)20-27-18-8-1-2-9-19(18)28-20/h1-12H,13H2,(H,26,29)(H,27,28)/b17-12+

InChI Key

VINPCDGKFFXKCS-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCC4=CC=CO4

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)C(F)(F)F)C(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)C(F)(F)F)C(=O)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(1H-benzimidazol-2-yl)-N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

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